N-Ethylcyclobutanamine

Description

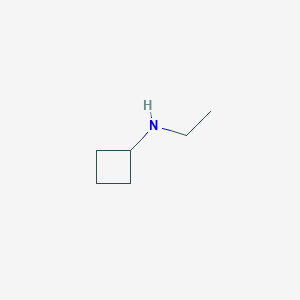

Structure

3D Structure

Properties

IUPAC Name |

N-ethylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYYRCELICUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618591 | |

| Record name | N-Ethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852108-24-8 | |

| Record name | N-Ethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethylcyclobutanamine chemical properties and structure

An In-Depth Technical Guide to N-Ethylcyclobutanamine: Properties, Synthesis, and Applications

Introduction

This compound is a secondary amine featuring a cyclobutane ring bonded to the nitrogen atom of an ethylamine group. With the molecular formula C6H13N, this compound serves as a crucial building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its structural uniqueness, conferred by the strained four-membered carbocycle, makes it a valuable synthon for creating novel chemical entities with potential therapeutic applications. The cyclobutane motif is increasingly recognized for its ability to impart favorable pharmacological properties, such as metabolic stability and conformational rigidity, into drug candidates.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, intended for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a puckered cyclobutane ring attached via a C-N bond to an ethyl group. This arrangement results in a molecule with distinct steric and electronic properties. The amine group provides a site for hydrogen bonding and acts as a nucleophilic and basic center.

Chemical Identifiers

-

IUPAC Name: this compound[2]

-

InChI: InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3[2]

-

InChIKey: JPWYYRCELICUKE-UHFFFAOYSA-N[2]

Physicochemical Data

The computed physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 99.17 g/mol | PubChem[2] |

| Exact Mass | 99.1048 g/mol | PubChem[2] |

| XLogP3-AA | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 12 Ų | PubChem[2] |

| Heavy Atom Count | 7 | PubChem[2] |

Molecular Structure Diagram

The 2D chemical structure of this compound is depicted below.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4][5][6] Understanding the expected spectral data is crucial for reaction monitoring and final product verification.

Predicted Spectroscopic Signatures

| Technique | Feature | Expected Characteristics |

| ¹H NMR | Ethyl Group | -CH₂-: Quartet; -CH₃: Triplet. |

| Cyclobutane Ring | Complex multiplets for methine (-CH-) and methylene (-CH₂-) protons. | |

| Amine Proton | -NH-: Broad singlet, chemical shift dependent on solvent and concentration. | |

| ¹³C NMR | Carbon Signals | Four distinct signals are expected: one for the methyl carbon, two for the methylene carbons of the ethyl and cyclobutyl groups, and one for the methine carbon. |

| IR Spectroscopy | N-H Stretch | A moderate, single absorption band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. |

| C-H Stretches | Aliphatic C-H stretching absorptions just below 3000 cm⁻¹. | |

| C-N Stretch | Absorption in the 1000-1250 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 99, corresponding to the molecular weight. |

| Fragmentation | Common fragmentation patterns would involve the loss of an ethyl group or cleavage of the cyclobutane ring. |

Workflow for Spectroscopic Analysis

The following workflow outlines the logical process for confirming the structure of a synthesized sample of this compound.

Synthesis and Purification

The synthesis of this compound can be accomplished through several established organic chemistry methodologies. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Key Synthetic Routes

-

Reductive Amination: A highly efficient method involving the reaction of cyclobutanone with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation). This is often the preferred laboratory-scale method due to high yields and mild reaction conditions.

-

Nucleophilic Substitution (Alkylation): This classic approach involves the reaction of cyclobutanamine with an ethylating agent, such as ethyl bromide or ethyl iodide.[1] This method can sometimes lead to over-alkylation, producing tertiary amines as byproducts, thus requiring careful control of stoichiometry.

Experimental Protocol: Microwave-Assisted Reductive Amination

This protocol describes an efficient synthesis leveraging microwave assistance to accelerate the reaction, often leading to cleaner products and higher yields.[1]

Step 1: Reagent Preparation

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyclobutanone (1.0 mmol).

-

Add a solution of ethylamine (1.2 mmol) in a suitable solvent such as methanol or dichloromethane (5 mL).

Step 2: Addition of Reducing Agent

-

Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), to the solution portion-wise to control any initial effervescence.

Step 3: Microwave Irradiation

-

Seal the reaction vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 4: Work-up and Extraction

-

After cooling, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Step 5: Purification

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

The resulting crude this compound, a volatile amine, can be further purified by fractional distillation or by conversion to its hydrochloride salt followed by recrystallization.[1]

Synthetic Pathway Diagram

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the secondary amine functionality, making it a versatile intermediate in organic synthesis.

Reactivity Profile

-

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a moderate base. It readily reacts with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.

-

Oxidation: The secondary amine can be oxidized to form the corresponding imine, N-cyclobutylideneethanamine.[1] This transformation involves the removal of hydrogen from the N-H bond and the adjacent C-H bond on the cyclobutane ring.[1]

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclobutane ring into small molecules is a recognized strategy in medicinal chemistry to enhance drug-like properties.[3] The rigid, three-dimensional structure of the cyclobutane scaffold can:

-

Improve Metabolic Stability: By replacing metabolically labile groups (e.g., gem-dimethyl groups), the cyclobutane ring can block sites of oxidative metabolism.

-

Provide Conformational Restriction: The puckered nature of the ring limits the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[3]

-

Serve as an Aryl Isostere: The cyclobutane ring can mimic the spatial arrangement of a phenyl ring, filling hydrophobic pockets in protein binding sites while improving physicochemical properties like solubility.

This compound serves as an ideal starting material for introducing this valuable cyclobutyl motif into larger, more complex molecules. Its secondary amine provides a convenient handle for further chemical elaboration using techniques like amide bond formation, further alkylation, or its use in "click chemistry" reactions to rapidly generate libraries of diverse compounds for biological screening.[7] Numerous natural products and biologically active compounds contain the cyclobutane skeleton, highlighting its importance in the search for new therapeutic agents.[8][9]

Safety, Handling, and Storage

This compound is a chemical intended for research and development purposes only and should not be used for human or veterinary applications.[1]

-

Handling: As with most volatile amines, it should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Salt Form: For ease of handling and improved stability, it is also available as this compound hydrochloride (CAS 1334146-80-3), a solid salt.[1][10]

References

-

This compound | C6H13N | CID 21830223. PubChem, National Center for Biotechnology Information. [Link]

-

Barreiro, G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. UniversalClass. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Introduction to spectroscopy. Leah4sci. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. ChemComplete. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. ChemComplete. [Link]

-

Recent applications of click chemistry in drug discovery. PubMed, National Center for Biotechnology Information. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]

-

Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. lehigh.edu [lehigh.edu]

- 6. youtube.com [youtube.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. biosynth.com [biosynth.com]

An In-Depth Technical Guide to N-Ethylcyclobutanamine (CAS Number: 852108-24-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylcyclobutanamine is a secondary amine featuring a cyclobutane ring, a structural motif of increasing importance in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. While specific experimental data for this compound remains limited in publicly accessible literature, this document outlines established synthetic protocols for analogous structures and discusses the potential applications of this compound as a building block in drug discovery, leveraging the unique conformational and physicochemical properties imparted by the cyclobutane moiety.

Introduction

This compound (CAS: 852108-24-8) is a small molecule of interest to the fields of organic synthesis and medicinal chemistry.[1] Its structure, featuring an ethylamino group attached to a cyclobutane ring, makes it a valuable building block for the synthesis of more complex molecules. The cyclobutane motif is increasingly utilized in drug design to enhance properties such as potency, selectivity, and metabolic stability by introducing three-dimensionality and conformational rigidity.[2] This guide aims to consolidate the available technical information on this compound, providing a foundation for its synthesis, characterization, and potential applications.

Physicochemical Properties

While experimentally determined physicochemical properties for this compound are not widely published, computational predictions provide valuable estimates.

| Property | Value | Source |

| CAS Number | 852108-24-8 | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCNC1CCC1 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| Complexity | 48.1 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming carbon-nitrogen bonds. The two most common and logical routes are reductive amination and N-alkylation.

Reductive Amination of Cyclobutanone

Reductive amination is a widely used and efficient method for the synthesis of amines.[3][4][5] This one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (cyclobutanone) and an amine (ethylamine), followed by in-situ reduction to the desired amine.

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol (General):

-

Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added ethylamine (1.0-1.2 eq).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate this step.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), is added portion-wise to the reaction mixture. This reducing agent is selective for the imine over the ketone.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

N-Alkylation of Cyclobutanamine

Direct alkylation of a primary amine with an alkyl halide is another common method for synthesizing secondary amines.[6][7] In this case, cyclobutanamine would be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Caption: N-Alkylation workflow for this compound synthesis.

Experimental Protocol (General):

-

Reaction Setup: To a solution of cyclobutanamine (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).

-

Alkylation: An ethyl halide, such as ethyl bromide or ethyl iodide (1.0-1.2 eq), is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

A significant challenge with direct alkylation is the potential for over-alkylation to form the tertiary amine.[8] Using an excess of the starting primary amine can help to mitigate this side reaction.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclobutane ring protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of this compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine (typically in the region of 3300-3500 cm⁻¹) and C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of small, strained ring systems like cyclobutane has become an important strategy in modern drug design. The rigid, puckered conformation of the cyclobutane ring can confer several advantageous properties to a drug candidate:

-

Conformational Restriction: The cyclobutane scaffold can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[2]

-

Improved Physicochemical Properties: Cyclobutane-containing compounds often exhibit improved solubility and metabolic stability compared to their more flexible or aromatic counterparts.

-

Three-Dimensionality: The non-planar nature of the cyclobutane ring increases the three-dimensional character of a molecule, which can enhance its interaction with the complex binding pockets of proteins.

This compound, as a readily accessible building block, can be used to introduce the beneficial cyclobutane moiety into a wide range of molecular scaffolds. It can serve as a starting material for the synthesis of novel ligands for various biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. While specific examples of this compound in late-stage drug candidates are not yet prominent in the literature, the growing interest in cyclobutane-containing fragments suggests its potential utility in future drug discovery programs.[9]

Safety and Handling

Detailed safety and handling information for this compound is not widely available. However, based on its chemical structure as a secondary amine, it should be handled with appropriate precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

For the hydrochloride salt of this compound, the following GHS hazard statements have been reported:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is reasonable to assume that the free base will have similar irritant properties.

Conclusion

This compound is a valuable, yet under-documented, building block for organic synthesis and medicinal chemistry. This guide has outlined its fundamental properties, logical synthetic routes, and the rationale for its potential applications in drug discovery. While a comprehensive experimental dataset for this specific compound is not yet publicly available, the established methodologies for the synthesis and characterization of similar secondary amines provide a solid framework for researchers to produce and utilize this compound in their work. The increasing prevalence of the cyclobutane motif in pharmaceuticals underscores the potential of this compound as a key component in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21830223, this compound. Retrieved December 17, 2023 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57137502, N-ethyl-N-methylcyclobutanamine. Retrieved December 17, 2023 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66358673, N-ethyl-3-propoxy-cyclobutanamine. Retrieved December 17, 2023 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 106205974, 4-(2-cyclobutylethoxy)-N-ethylbutan-1-amine. Retrieved December 17, 2023 from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72135074, 1-Ethylcyclobutan-1-amine hydrochloride. Retrieved December 17, 2023 from [Link].

-

Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Available from: [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available from: [Link]

-

Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

-

PMC - PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

- Google Patents. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.

- Google Patents. US5043466A - Preparation of cyclohexanol derivatives and novel thioamide intermediates.

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

Sources

- 1. This compound | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 3. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. US8314097B2 - Organic compounds - Google Patents [patents.google.com]

- 9. WO2004071442A2 - Novel bicyclic compounds and compositions - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical and Analytical Characterization of N-Ethylcyclobutanamine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-Ethylcyclobutanamine. The guide details the core physicochemical properties, outlines a common synthetic pathway, and presents in-depth, validated analytical protocols for structural confirmation and purity assessment. Methodologies covered include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and gas chromatography (GC). Each section emphasizes the causal reasoning behind experimental choices, ensuring a robust and reproducible approach to the comprehensive analysis of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This compound is a secondary amine featuring a cyclobutane ring, a structure of increasing interest in medicinal chemistry.[1] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₆H₁₃N | PubChem[2] |

| Molecular Weight | 99.17 g/mol | PubChem[2] |

| Monoisotopic Mass | 99.1048 Da | PubChem[2][3] |

| CAS Number | 852108-24-8 | PubChem[2] |

| SMILES | CCNC1CCC1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

Synthesis Overview: Reductive Amination

To contextualize potential impurities and inform analytical method development, it is crucial to understand the synthetic route. A prevalent and efficient method for synthesizing this compound is the reductive amination of cyclobutanone with ethylamine.[4]

This two-step, one-pot reaction first involves the formation of an intermediate imine via the nucleophilic attack of ethylamine on the carbonyl carbon of cyclobutanone. The subsequent in-situ reduction of the imine C=N bond by a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), yields the final secondary amine product.

Rationale for Reagent Choice: STAB is often preferred as it is a milder reducing agent than NaBH₄ and is particularly effective for the reductive amination of ketones, often resulting in cleaner reactions with fewer side products.[4]

Caption: Reductive amination pathway for this compound synthesis.

Integrated Analytical Characterization Workflow

A multi-technique approach is mandatory for the unambiguous confirmation of structure, identity, and purity. No single technique provides a complete profile; instead, data from orthogonal methods are integrated to build a self-validating dossier on the compound.

Caption: Integrated workflow for the analytical validation of this compound.

Mass Spectrometry: Molecular Weight Confirmation

Principle: Mass spectrometry is the cornerstone for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct and accurate measurement of the monoisotopic mass.

Expected Result: For this compound (Monoisotopic Mass = 99.1048 Da), ESI-MS in positive ion mode is expected to show a prominent ion at m/z 100.1121, corresponding to the [C₆H₁₃N+H]⁺ adduct.[3]

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a stock solution of the analyte in methanol at 1 mg/mL. Dilute this stock solution to a final concentration of ~10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

-

Causality: Formic acid is added to promote protonation of the amine, enhancing the signal of the [M+H]⁺ ion in positive mode ESI.

-

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

-

Validation: The observed mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical calculated mass (100.1121 Da).

NMR Spectroscopy: Structural Elucidation

Principle: NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR identifies the different types of carbon atoms. Together, they allow for the complete and unambiguous assembly of the molecular structure.[5]

Expected Spectra for this compound:

-

¹H NMR: Distinct signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the cyclobutane ring protons are expected. The proton on the nitrogen (-NH-) may appear as a broad singlet.[6] The integration of these signals should correspond to the number of protons in each environment (e.g., 2H for the ethyl -CH₂-, 3H for the ethyl -CH₃-, etc.).

-

¹³C NMR: Four distinct signals are predicted: one for the methyl carbon, one for the methylene carbon of the ethyl group, and two for the carbons of the cyclobutane ring (one for the carbon attached to nitrogen and one for the other ring carbons).

Gas Chromatography-Mass Spectrometry (GC-MS): Purity Assessment

Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like low-molecular-weight amines.[7][8] The gas chromatograph separates the analyte from volatile impurities based on boiling point and column affinity. The mass spectrometer then acts as a detector, providing mass spectra for each eluting peak, which allows for positive identification and purity assessment.[7][9]

Experimental Protocol: GC-MS Purity Analysis

-

Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent like dichloromethane or methanol.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[7]

-

GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]

-

Causality: This column provides good separation for a wide range of small organic molecules, including amines, balancing separation based on boiling point and polarity.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold for 5 min.

-

-

MS Parameters (EI Mode):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 35-300

-

-

Data Analysis: Integrate the peak area of the main this compound peak and any impurity peaks. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. The resulting mass spectrum should be compared against a reference library (if available) for identity confirmation.

Conclusion

The robust characterization of this compound requires a validated, multi-faceted analytical approach. The direct infusion ESI-MS protocol confirms the molecular weight, NMR spectroscopy elucidates the precise molecular structure, and the GC-MS method provides a reliable assessment of purity. By integrating the data from these orthogonal techniques, researchers and developers can establish a high-confidence profile of the compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Title: this compound | C6H13N Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS Source: LCGC International URL: [Link]

-

Title: A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry Source: ScienceDirect URL: [Link]

-

Title: Determination of alkylamines in atmospheric aerosol particles: A comparison of gas chromatography-mass spectrometry and ion chromatography approaches Source: ResearchGate URL: [Link]

-

Title: this compound hydrochloride (C6H13N) Source: PubChemLite URL: [Link]

-

Title: Introduction to NMR and Its Application in Metabolite Structure Determination Source: University of Nebraska-Lincoln (UNL) | Powers Group URL: [Link]

-

Title: proton NMR spectrum of N-methylethanamine (ethylmethylamine) Source: Doc Brown's Chemistry URL: [Link]

-

Title: Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. bionmr.unl.edu [bionmr.unl.edu]

- 6. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

An In-depth Technical Guide to the Synthesis of N-Ethylcyclobutanamine from Cyclobutanone

Introduction: N-Ethylcyclobutanamine is a valuable secondary amine building block in medicinal chemistry and materials science.[1][2] Its synthesis from readily available cyclobutanone represents a common yet critical transformation in organic synthesis. This guide provides a comprehensive overview of the most effective and widely adopted method for this conversion: one-pot reductive amination. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

I. The Strategic Approach: One-Pot Reductive Amination

The direct alkylation of amines is often plagued by over-alkylation, leading to mixtures of secondary and tertiary amines that can be challenging to separate.[3] Reductive amination circumvents this issue by first forming an imine intermediate from the reaction of a carbonyl compound (cyclobutanone) and an amine (ethylamine), which is then reduced in situ to the desired secondary amine.[3][4] This one-pot approach is highly efficient and selective.[4]

Mechanism of Reductive Amination:

The reaction proceeds through two key stages:

-

Imine Formation: Ethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone. This is followed by a proton transfer and subsequent dehydration to form a cyclobutylideneethanimine (an imine or Schiff base). This step is typically catalyzed by mild acid.[5]

-

Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding this compound.[6]

II. The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanobohydride (NaBH₃CN).[3][7][8] However, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its remarkable selectivity and mild nature.[9][10][11]

Why STAB is Superior:

-

Selectivity: STAB is a milder reducing agent than NaBH₄ and will not readily reduce the starting ketone (cyclobutanone).[11] It selectively reduces the iminium ion intermediate, which is formed more rapidly than the ketone is reduced.[10][12] This prevents the formation of cyclobutanol as a byproduct.

-

One-Pot Procedure: Because STAB does not react with the starting carbonyl, all reagents can be combined at the beginning of the reaction, simplifying the experimental setup.[10][12]

-

Safety: Unlike sodium cyanoborohydride, STAB does not release toxic hydrogen cyanide gas upon acidification, making it a safer alternative.[8][12]

The electron-withdrawing acetate groups in STAB moderate the reactivity of the borohydride, making it a more selective and less powerful reducing agent compared to sodium borohydride.[10]

III. Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the small-scale synthesis of this compound and can be adapted for larger scales with appropriate modifications.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Cyclobutanone | 70.09 | 1.0 g | 14.27 mmol | 1.0 |

| Ethylamine (2.0 M in THF) | 45.08 | 7.85 mL | 15.70 mmol | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 3.65 g | 17.22 mmol | 1.2 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Acetic Acid (glacial) | 60.05 | 0.08 mL | 1.43 mmol | 0.1 |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cyclobutanone (1.0 g, 14.27 mmol) and dichloromethane (50 mL).

-

Addition of Reagents: Begin stirring the solution and add ethylamine (7.85 mL of a 2.0 M solution in THF, 15.70 mmol).

-

Catalyst Addition: Add glacial acetic acid (0.08 mL, 1.43 mmol) to the mixture. The acid catalyzes the formation of the imine.[10]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.65 g, 17.22 mmol) to the reaction mixture in portions over 5 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Be cautious as gas evolution (hydrogen) will occur.

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation or column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent peak tailing on the silica gel.

-

IV. Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Sources

- 1. This compound | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sodium triacetoxyborohydride [organic-chemistry.org]

- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 12. Sodium cyanoborohydride [organic-chemistry.org]

N-Ethylcyclobutanamine: A Versatile Secondary Amine Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex molecular architectures with desired physicochemical and pharmacological properties. Among these, small, conformationally constrained amines have garnered significant attention. N-Ethylcyclobutanamine, a secondary amine featuring a strained four-membered ring, has emerged as a valuable synthon. Its unique stereoelectronic properties and its role as a bioisosteric replacement for more common motifs make it an attractive component in the design of novel chemical entities. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its applications as a pivotal building block.

Physicochemical Properties and Structural Features

This compound (CAS No. 852108-24-8) is a cyclic secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] The presence of the cyclobutane ring imparts a degree of conformational rigidity not found in its acyclic or larger-ring counterparts. This constrained geometry can be advantageous in drug design, where precise positioning of substituents is crucial for target engagement.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| CAS Number | 852108-24-8 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCNC1CCC1 | [1] |

| Topological Polar Surface Area | 12 Ų | [1] |

| XLogP3-AA | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis of this compound: The Reductive Amination Approach

The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclobutanone with ethylamine.[2][3] This one-pot reaction is highly efficient and proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

Mechanistic Insights

The reductive amination process is a cornerstone of amine synthesis. The reaction is typically carried out under mildly acidic conditions, which catalyze the initial formation of a hemiaminal intermediate from the carbonyl compound and the amine. Dehydration of the hemiaminal yields a protonated imine (an iminium ion), which is the key electrophilic species that undergoes reduction.

A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this one-pot reaction.[4] These reagents are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. The electron-withdrawing cyano or acetoxy groups attenuate the reactivity of the borohydride, allowing for this selectivity.

Caption: Generalized workflow for the reductive amination of cyclobutanone.

Experimental Protocol: A Representative Procedure

Materials:

-

Cyclobutanone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol or Ethanol

-

Acetic acid (glacial)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of cyclobutanone (1.0 eq) in methanol, add ethylamine (1.1 eq).

-

Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Gas evolution (hydrogen) may be observed.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by distillation or column chromatography on silica gel as required.

Characterization of this compound

The structural elucidation and confirmation of purity for this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons). The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The N-H proton will be a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A medium-intensity peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine.[5] C-H stretching vibrations for the alkyl groups will be observed just below 3000 cm⁻¹.[6] The C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 99.[8] The fragmentation pattern would likely involve alpha-cleavage, a characteristic fragmentation pathway for amines, resulting in the loss of an ethyl or cyclobutyl radical to give stable iminium cations.[8][9][10]

Applications in Medicinal Chemistry and Drug Discovery

The cyclobutane motif is increasingly recognized as a valuable component in the design of therapeutic agents.[11] Its rigid, puckered three-dimensional structure can offer advantages in terms of metabolic stability, and improved binding affinity by orienting substituents in a well-defined spatial arrangement. While specific examples of marketed drugs containing the this compound fragment are not prevalent, the N-cyclobutyl moiety is found in several clinical and preclinical candidates.[11]

The incorporation of this compound into a drug candidate can serve several purposes:

-

Scaffold Hopping: Replacing a more common ring system (e.g., piperidine or cyclohexane) with an this compound moiety can lead to novel intellectual property and potentially improved pharmacological profiles.

-

Modulation of Physicochemical Properties: The lipophilicity and basicity of the molecule can be fine-tuned by the introduction of the this compound group.

-

Exploration of Chemical Space: As a non-planar, rigid building block, it allows for the exploration of three-dimensional chemical space, which is increasingly important in modern drug discovery.

Safety, Handling, and Disposal

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.[12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[12]

-

Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[13]

Handling:

-

Avoid contact with skin and eyes.[12]

-

Avoid inhalation of vapors.[12]

-

Keep away from ignition sources.

-

Handle in accordance with good industrial hygiene and safety practices.[12]

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with the desirable properties imparted by the cyclobutane ring, makes it an attractive tool for the creation of novel molecular entities. As the demand for structurally diverse and three-dimensional lead compounds continues to grow, the utility of this compound and related strained cyclic amines is poised to expand, offering new avenues for the development of next-generation therapeutics.

References

- CymitQuimica.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 21830223, this compound.

- National Institute of Standards and Technology. Cyclopentanamine, N-ethyl-. NIST Chemistry WebBook.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

- PubChemLite. This compound hydrochloride (C6H13N).

- Mulcahy, S. P. (2011).

- Chemistry LibreTexts. (2023).

- Willems, S., et al. (2020).

- University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Clark, J. (2023).

- Smith, M. B. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- BenchChem.

- Chemistry Steps.

- PharmaBlock.

- Myers, A. G.

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.

- Mass Spectrometry: Fragment

- UCLA. Table of Characteristic IR Absorptions.

- SpectraBase. N-Ethyl-2-methyl-1-phenylcyclopentanamine.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- Lee-Ruff, E. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Library and Archives Canada.

- Ghavre, M., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(52), 31198-31229.

- European Centre for Disease Prevention and Control. (2014). Safe use of personal protective equipment in the treatment of infectious diseases of high consequence.

- Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes.

- Reductive amination of cyclohexanone with benzylamine.

- Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).

- Química Organica.org. IR Spectrum: Cycloalkanes.

- Doc Brown's Chemistry. infrared spectrum of cyclobutane.

- Centers for Disease Control and Prevention. (2024). Transmission-Based Precautions.

- StatPearls. (2023). Precautions, Bloodborne, Contact, and Droplet.

- Litskan, E. V., et al. (2025).

- 1Click Chemistry. Building-Blocks.

- ATB (Automated Topology Builder). N-Ethyl-N-methylethanamine | C5H13N | MD Topology | NMR | X-Ray.

- Minakem. Building blocks pour la synthèse organique.

- Dana Bioscience. This compound 1g.

- Green, B. S., et al. (2022). A biorenewable cyclobutane-containing building block synthesized from sorbic acid using photoenergy. iScience, 25(10), 105157.

- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum.

- Tumkevicius, S., et al. (2006). Synthesis of ethyl N-(6-substituted 5-cyano-2-methyl-thiopyrimidin-4-yl)glycinates and their cyclisation to pyrrolo[2,3-d]pyrimidines. Chemija, 17(1), 37-41.

Sources

- 1. This compound | C6H13N | CID 21830223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Spectrum: Cycloalkanes [quimicaorganica.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Precautions, Bloodborne, Contact, and Droplet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Ethylcyclobutanamine

Introduction

N-Ethylcyclobutanamine is a secondary amine featuring a cyclobutane ring and an ethyl group attached to the nitrogen atom. As a small molecule amine, its structural elucidation and purity assessment are critical for applications in chemical synthesis, and potentially in drug discovery and development where the cyclobutane motif is of growing interest. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and are designed to provide researchers with a self-validating system for confirming the molecule's identity and integrity.

The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The key structural features include:

-

A secondary amine (-NH-) group.

-

An ethyl group (-CH₂CH₃) bonded to the nitrogen.

-

A cyclobutane ring bonded to the nitrogen.

-

Multiple sets of chemically non-equivalent protons and carbons.

This guide will deconstruct the expected spectral output from each analytical technique, explaining the causal relationships between the molecular structure and the observed data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Guiding Principles & Rationale

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For this compound, ¹H NMR allows us to:

-

Identify and count the distinct proton environments.

-

Confirm the presence of the ethyl and cyclobutane groups.

-

Establish connectivity through spin-spin coupling patterns.

The electronegativity of the nitrogen atom is a key determinant of the chemical shifts (δ) of adjacent protons. Protons on carbons directly attached to the nitrogen (α-protons) are deshielded and will appear at a higher chemical shift (further downfield) compared to protons on carbons further away.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts and multiplicities for the protons in this compound, assuming a standard deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH - | ~0.5 - 2.0 | Broad Singlet (s) | 1H |

| -CH(CH₂)₂- (Cyclobutyl methine) | ~2.5 - 3.0 | Quintet or Multiplet | 1H |

| -N-CH₂ -CH₃ (Ethyl methylene) | ~2.4 - 2.8 | Quartet (q) | 2H |

| -CH-CH₂ - (Cyclobutyl methylene, C2/C4) | ~1.8 - 2.2 | Multiplet | 4H |

| -CH₂-CH₂ -CH₂- (Cyclobutyl methylene, C3) | ~1.5 - 1.8 | Multiplet | 2H |

| -CH₂-CH₃ (Ethyl methyl) | ~1.0 - 1.3 | Triplet (t) | 3H |

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Interpretation of the Predicted Spectrum

-

N-H Proton: The proton on the nitrogen typically appears as a broad singlet due to quadrupole broadening and potential chemical exchange. Its chemical shift is highly variable and dependent on hydrogen bonding.

-

Cyclobutyl Methine (CH): The single proton on the carbon of the cyclobutane ring attached to the nitrogen is the most deshielded of the ring protons, appearing as a multiplet due to coupling with the adjacent methylene protons.

-

Ethyl Methylene (-NCH₂-): These two protons are alpha to the nitrogen, resulting in a downfield shift. They are split into a quartet by the three adjacent methyl protons.

-

Cyclobutane Methylene (-CH₂-): The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns, appearing as overlapping multiplets in the aliphatic region. A theoretical study of monosubstituted cyclobutanes highlights the complexity and significant influence of the substituent on the ring proton shifts[1].

-

Ethyl Methyl (-CH₃): These three protons are the most shielded, appearing furthest upfield as a triplet due to coupling with the adjacent methylene protons.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum on a modern NMR spectrometer (e.g., 400 MHz).

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[2] b. Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice for its ability to dissolve many organic compounds and its single residual peak at ~7.26 ppm. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. d. Transfer the solution to a clean, standard 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm).[3]

2. Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field. c. "Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. Modern spectrometers often have automated shimming routines.[4] d. Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.[5]

3. Acquisition Parameters: a. Set the acquisition time (AQ) to ~3-4 seconds to ensure good digital resolution.[6] b. Set the relaxation delay (D1) to 1-2 seconds. For routine spectra, this provides a good compromise between signal intensity and experiment time.[6] c. Use a 30° or 45° pulse angle. A 90° pulse maximizes signal for a single scan but requires a longer relaxation delay for quantitative results. A smaller angle allows for faster pulsing.[4] d. Set the number of scans (NS) to 8 or 16. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

4. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative ratios of protons in each environment. e. Analyze the splitting patterns (multiplicity) to deduce proton connectivity.

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Guiding Principles & Rationale

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), carbon-carbon coupling is typically not observed. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon environment produces a single peak. This technique is essential for:

-

Confirming the carbon count: The number of peaks corresponds to the number of chemically distinct carbon atoms.

-

Identifying functional groups: The chemical shift of a carbon indicates its electronic environment (e.g., carbons bonded to nitrogen are deshielded).

For this compound, with the molecular formula C₆H₁₃N, we expect to see six distinct signals in the ¹³C NMR spectrum due to the molecule's asymmetry.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for the carbons in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(CH₂)₂- (Cyclobutyl methine, C1) | ~55 - 65 |

| -N-CH₂- CH₃ (Ethyl methylene) | ~40 - 50 |

| -CH-CH₂- (Cyclobutyl methylene, C2/C4) | ~25 - 35 |

| -CH₂-CH₂-CH₂- (Cyclobutyl methylene, C3) | ~10 - 20 |

| -CH₂-CH₃ (Ethyl methyl) | ~10 - 20 |

Note: Data predicted based on typical chemical shift ranges for aliphatic amines and cycloalkanes.[7][8][9]

Interpretation of the Predicted Spectrum

-

C1 (Cyclobutyl Methine): This carbon is directly bonded to the electronegative nitrogen, causing it to be the most deshielded carbon in the molecule and appear furthest downfield.

-

Ethyl Methylene Carbon: This carbon is also bonded to nitrogen and is significantly deshielded.

-

C2/C4 (Cyclobutyl Methylene): These two carbons are equivalent and appear as a single peak. They are beta to the nitrogen and are less deshielded than the alpha carbons.

-

C3 (Cyclobutyl Methylene) & Ethyl Methyl Carbon: These carbons are furthest from the nitrogen and are the most shielded, appearing furthest upfield. Their signals may be close or even overlap.

Experimental Protocol for ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with key differences in sample concentration and acquisition parameters.

1. Sample Preparation: a. A more concentrated sample is required due to the low natural abundance of ¹³C. Use 15-50 mg of this compound dissolved in ~0.6-0.7 mL of CDCl₃.[2]

2. Spectrometer Setup: a. Follow the same procedure for locking, shimming, and tuning as in ¹H NMR, but ensure the probe is tuned to the ¹³C frequency.[5][10]

3. Acquisition Parameters: a. A standard proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum to singlets and provide a Nuclear Overhauser Effect (NOE) enhancement.[11] b. Acquisition Time (AQ): ~1.0-1.5 seconds. c. Relaxation Delay (D1): ~2.0 seconds. This is a critical parameter; quaternary carbons relax much more slowly and may require a longer delay for quantitative analysis, though none are present in this molecule.[11] d. Number of Scans (NS): A significantly higher number of scans is required. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio.

4. Data Processing: a. Fourier transform, phase, and calibrate the spectrum (the CDCl₃ triplet is often used as a reference at ~77.16 ppm). b. Identify the number of unique carbon signals and correlate their chemical shifts with the molecular structure.

Visualization: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis of this compound.

Infrared (IR) Spectroscopy

Guiding Principles & Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent technique for identifying the presence of specific functional groups. For this compound, IR is used to confirm:

-

The presence of the secondary amine (N-H) group.

-

The presence of aliphatic C-H bonds.

-

The presence of the C-N bond.

Predicted IR Absorption Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp | Characteristic of secondary amines.[7][12][13] |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H from ethyl and cyclobutane groups. |

| N-H Bend | 1550 - 1650 | Medium (often weak/absent for sec-amines) | Can be difficult to observe.[12][14] |

| C-N Stretch | 1000 - 1250 | Medium | Aliphatic amine C-N stretch.[13][14] |

| N-H Wag | 650 - 910 | Broad, Strong | Characteristic of 1° and 2° amines.[13][14] |

Interpretation of the Predicted Spectrum

The most diagnostic peak in the IR spectrum will be the N-H stretch, a single, relatively sharp peak appearing around 3350 cm⁻¹.[7][13] This peak immediately distinguishes it from a primary amine (which would show two N-H peaks) or a tertiary amine (which would show none). The strong absorptions just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretch in the fingerprint region provides further evidence for the amine functionality.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[15][16][17]

1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[18] b. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

2. Sample Analysis: a. Place a single drop of liquid this compound directly onto the center of the ATR crystal. b. If analyzing a solid salt form, place a small amount of the powder on the crystal and apply pressure using the built-in press to ensure good contact.[15]

3. Data Acquisition: a. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio. b. The spectral range is typically 4000 to 400 cm⁻¹.

4. Data Processing & Cleanup: a. The software will automatically perform a background subtraction. b. Label the significant peaks and compare them to the expected values. c. After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[18]

Visualization: ATR-FTIR Workflow

Caption: Workflow for ATR-FTIR analysis of this compound.

Mass Spectrometry (MS)

Guiding Principles & Rationale

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₆H₁₃N), the key information obtained is:

-

Molecular Weight Confirmation: The molecular ion peak confirms the molecular weight of the compound.

-

Nitrogen Rule: The molecular weight of this compound is 99.17 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with this molecule.[19][20][21]

-

Structural Information: The fragmentation pattern provides clues about the molecule's structure. The most common fragmentation pathway for aliphatic amines is α-cleavage.[19][22][23]

Predicted Mass Spectrum Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI) Molecular Formula: C₆H₁₃N Exact Mass: 99.1048 Nominal Molecular Weight: 99

| m/z (Nominal) | Proposed Fragment | Fragmentation Pathway | Comments |

| 99 | [M]⁺˙ or [M+H]⁺ | Molecular Ion | Odd m/z, consistent with the nitrogen rule. May be weak or absent in EI. |

| 84 | [M - CH₃]⁺ | α-cleavage (loss of ethyl radical's methyl) | Loss of a methyl radical from the ethyl group. |

| 70 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl radical) | Loss of the entire ethyl group. |

| 56 | [M - C₃H₇]⁺ | α-cleavage (loss of propyl radical from ring opening) | Cleavage adjacent to N, involving the cyclobutane ring. |

The base peak is likely to be one of the α-cleavage fragments.

Interpretation of the Predicted Spectrum

In an EI spectrum, the molecular ion peak at m/z 99 might be observed, but it could be weak. The most significant fragmentation process for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in a stable, resonance-stabilized iminium ion.[21][23]

For this compound, there are two primary sites for α-cleavage:

-

Cleavage of the ethyl group: Loss of a methyl radical (•CH₃) would yield a fragment at m/z 84.

-

Cleavage of the cyclobutane ring: Loss of a propyl radical (•C₃H₇) after ring opening would yield a fragment at m/z 56.

The largest alkyl group is preferentially lost, suggesting the fragment at m/z 56 could be the base peak.[20] In a "soft" ionization technique like ESI, fragmentation is minimal, and the primary observed ion would be the protonated molecule, [M+H]⁺, at m/z 100.[24][25]

Experimental Protocol for ESI-MS

1. Sample Preparation: a. Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water/methanol or water/acetonitrile with a small amount of acid (e.g., 0.1% formic acid). The acid ensures the amine is protonated, which is essential for positive ion mode ESI.[25]

2. Instrument Setup & Infusion: a. The mass spectrometer is typically coupled to a liquid chromatography (LC) system, but for basic confirmation, direct infusion via a syringe pump is sufficient. b. Set the syringe pump to a low flow rate (e.g., 5-20 µL/min).[25]

3. ESI Source & Mass Analyzer Parameters: a. Ionization Mode: Positive Ion Mode. b. Capillary Voltage: Set to a high voltage, typically 3-5 kV.[25] c. Drying Gas: A heated gas (e.g., nitrogen) is used to assist in desolvation. Set to an appropriate temperature and flow rate (e.g., 300 °C, 10 L/min). d. Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 50-200). e. Fragmentor Voltage (for MS/MS): If fragmentation is desired in an ESI source, the fragmentor or collision energy can be increased to induce in-source fragmentation or a tandem MS (MS/MS) experiment can be performed on the m/z 100 precursor ion.

4. Data Acquisition & Analysis: a. Acquire the mass spectrum. b. Identify the [M+H]⁺ peak and correlate its m/z with the expected molecular weight. c. If fragmentation data is acquired, analyze the fragment ions to confirm the structure.

Visualization: ESI-MS Workflow

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy provides definitive evidence of the secondary amine functional group, and mass spectrometry validates the molecular weight and offers structural clues through predictable fragmentation. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently and accurately characterize this compound, ensuring its identity and purity for subsequent scientific endeavors.

References

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. [Link]

-

Wiener, J. J. M., & Mobley, D. L. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

-

PubMed Central. (2017, January 13). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

-

Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

-

University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400. [Link]

-

UTHSCSA. Step-by-step procedure for NMR data acquisition. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Whitman College. GCMS Section 6.15: Fragmentation of Amines. [Link]

-

CERM. NMR HANDS-ON PROTOCOLS – ACQUISITION. [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Wiley Online Library. (2025, August 6). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

-

University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. NMR Facility. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIH National Center for Biotechnology Information. (2018, August 16). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Wiley Online Library. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. [Link]

-

PubMed. (2010, May 14). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

The Organic Chemistry Tutor. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

-

Chemistry simplified. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. books.rsc.org [books.rsc.org]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. agilent.com [agilent.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. mt.com [mt.com]